molecular formula C6H11NO4 B016114 (2S,4S)-4-Methylglutamic acid CAS No. 6141-27-1

(2S,4S)-4-Methylglutamic acid

Cat. No. B016114
CAS RN: 6141-27-1
M. Wt: 161.16 g/mol
InChI Key: KRKRAOXTGDJWNI-IMJSIDKUSA-N
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Description

(2S,4S)-4-Methylglutamic acid is a stereochemically specific form of methylated glutamic acid, which has attracted significant attention in scientific research due to its unique structural and functional properties. This compound is of interest in the study of glutamate receptors and has implications in various biochemical and pharmaceutical applications. The focus here will be on its synthesis, molecular structure analysis, chemical reactions and properties, and both its physical and chemical properties analyses, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of (2S,4S)-4-Methylglutamic acid involves several key steps, starting from specific precursors to achieve the desired stereochemistry. Gu et al. (1995) detailed the diastereoselective synthesis of a closely related compound, (2S,4R)-4-Methylglutamic acid, highlighting the critical methylation step that yields the product with high selectivity and affinity for the kainate receptor subtype (Gu, Lin, & Hesson, 1995). Although this process is for the (2S,4R) isomer, similar strategies can be adapted for synthesizing the (2S,4S) isomer, emphasizing the importance of controlling stereochemistry in synthesis procedures.

Molecular Structure Analysis

The molecular structure of (2S,4S)-4-Methylglutamic acid is crucial for its interaction with biological molecules. Detailed structural analysis can be performed using techniques such as FT-IR, NMR, and X-ray diffraction. For instance, Raju et al. (2015) conducted a comprehensive study on a similar compound, providing insights into its molecular structure, vibrational wavenumbers, and electronic properties, which are essential for understanding the behavior of (2S,4S)-4-Methylglutamic acid in biological systems (Raju et al., 2015).

Chemical Reactions and Properties

(2S,4S)-4-Methylglutamic acid participates in various chemical reactions, reflecting its functional versatility. The enzymatic synthesis approach outlined by Righini-Tapie and Azerad (1984) demonstrates the compound's reactivity, where specific enzymes catalyze the reductive amination of precursors to produce the (2S,4S) isomer, showcasing its reactivity and the potential for selective synthesis (Righini-Tapie & Azerad, 1984).

Scientific Research Applications

Pharmacological Profile

  • (2S,4S)-4-Methylglutamic acid demonstrates selective affinity for metabotropic glutamate (mGlu) receptors, particularly subtypes 1alpha and 2, showcasing its distinct pharmacological profile compared to other structurally related compounds (Bráuner-Osborne et al., 1997).

Synthesis and Applications

  • It has been synthesized in multi-gram quantities, indicating its potential for large-scale application in research and development (Gu, Lin, & Hesson, 1995).
  • An enzymatic synthesis approach for (2S,4S)-4-Methylglutamic acid was developed using glutamate dehydrogenase, highlighting its relevance in biochemical research and enzyme studies (Righini-Tapie & Azerad, 1984).

Neurological Research

  • The compound has been used in studies investigating its effects on mechanical allodynia and thermal hyperalgesia in animal models, contributing to the understanding of neuropathic pain mechanisms (Sutton, Maccecchini, & Kajander, 1999).

Enzymatic Transamination Studies

  • (2S,4S)-4-Methylglutamic acid has been synthesized via enzymatic transamination, providing insights into enzyme-catalyzed synthesis processes (Hélaine et al., 2001).

Neuropharmacology and Brain Mapping

  • It has been used in autoradiography studies for mapping low-affinity kainate receptors in mouse brain, contributing to neuropharmacological research (Bailey et al., 2001).

Biotechnological Production

  • Pseudomonas putida has been metabolically engineered for the fermentative production of N-methylglutamate from simple carbon sources, demonstrating its potential in biotechnological applications (Mindt et al., 2018).

Electrophysiology and Receptor Selectivity

  • Studies have shown that (2S,4S)-4-Methylglutamic acid is a potent agonist at kainate receptors, which is crucial for understanding receptor selectivity and function in neurological disorders (Donevan et al., 1998).

Amino Acid Distribution in Ferns

  • This compound has been identified in ferns, providing insights into the distribution of diastereoisomeric 4-substituted acidic amino acids in plant species (Meier & S∅rensen, 1979).

Future Directions

The future directions for research on “(2S,4S)-4-Methylglutamic acid” could potentially include further studies on its synthesis, reactions, and biological activity. It could also be interesting to explore its potential applications in medicine, biochemistry, or materials science .

properties

IUPAC Name

(2S,4S)-2-amino-4-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRAOXTGDJWNI-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390561
Record name (2S,4S)-4-METHYLGLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Methylglutamic acid

CAS RN

6141-27-1, 38523-28-3
Record name 4-Methyl-L-glutamic acid, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-DL-glutamic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,4S)-4-METHYLGLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-L-Glutamic acid, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-methyl-DL-Glutamic acid, threo-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
ZQ Gu, M Li - Tetrahedron letters, 2003 - Elsevier
A concise synthesis of (2S,4R)- and (2S,4S)-4-methylglutamic acid - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View …
H Bräuner-Osborne, B Nielsen, TB Stensbøl… - European journal of …, 1997 - Elsevier
The pharmacology of (2S,4R)-4-methylglutamic acid, (2S,4S)-4-methylglutamic acid and (S)- and (R)-4-methyleneglutamic acids (obtained in high chemical and enantiomeric purity …
V Helaine, J Bolte - Tetrahedron: Asymmetry, 1998 - Elsevier
A chemo-enzymatic synthesis of the four stereoisomers of 4-hydroxy-4-methylglutamic acid is described. As with other glutamate analogues these compounds can serve as probes for …
B Xu, Y Hermant, SH Yang, PWR Harris… - … A European Journal, 2019 - Wiley Online Library
A de novo solid‐phase synthesis of the cyclic lipodepsipeptide daptomycin via Boc chemistry was achieved. The challenging ester bond formation between the nonproteinogenic amino …
E Coudert, F Acher, R Azerad - Synthesis, 1997 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
P Dauban, C de Saint-Fuscien, F Acher… - Bioorganic & medicinal …, 2000 - Elsevier
The first synthesis of one of the 4 possible stereoisomers of 3,4-dihydroxy-l-glutamic acid ((3S,4S)-DHGA 3), a natural product of unknown configuration, is described. The synthesis is …
N Todeschi, J Gharbi-Benarous, F Acher… - Bioorganic & Medicinal …, 1997 - Elsevier
The activity of five glutamic acid analogues substituted in position 3 or 4 by a methyl (3T, 3E, 4T, and 4E) or a methylene group (4M) has been examined at one cloned Glu receptor …
EP Kristensen, LM Larsen, O Olsen… - Acta Chemica …, 1980 - actachemscand.org
4-Methylglutamic acids, 4-hydroxyglutamic acids, 4-hydroxy-4-methylglutamic acids, 4-hydroxy-2-aminoadipic acids, 5-hydroxy-2-aminoadipic acids, 4-hydroxy-2-aminopimelic acids, 2-…
Number of citations: 22 actachemscand.org
CM Moody, DW Young - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The enaminone 4, prepared from (2S)-pyroglutamic acid, has been found to react in an apparent 1,4-manner with DIBAL and Grignard reagents to afford a variety of alkylidene …
Number of citations: 40 0-pubs-rsc-org.brum.beds.ac.uk
C Ducrocq, A Righini-Tapie, R Azerad… - Journal of the …, 1986 - pubs.rsc.org
[4-3H1]-L-Glutamic acids have been synthesized by reduction of (2S,4S)- and (2S,4R)-N-benzyloxy-carbonyl-4-halogenoglutamic acid dimethyl esters with [3H4]sodium borohydride in …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk

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